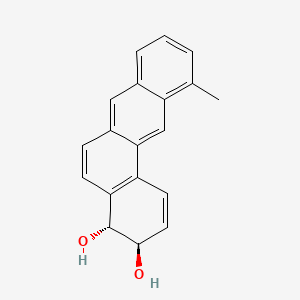
Benz(a)anthracene-3,4-diol, 3,4-dihydro-11-methyl-, (3R-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-3,4-diol, 3,4-dihydro-11-methyl-, (3R-trans)-: is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by its complex structure, which includes multiple aromatic rings and hydroxyl groups. It is a stereoisomer, specifically the (3R-trans) form, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene-3,4-diol, 3,4-dihydro-11-methyl-, (3R-trans)- typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of Benz(a)anthracene derivatives followed by hydroxylation. The reaction conditions often require specific catalysts, such as palladium on carbon, and controlled temperatures to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while maintaining cost-effectiveness. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can convert the diol groups to corresponding alcohols or alkanes, typically using hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of a catalyst.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and alkanes.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a model system to study the behavior of polycyclic aromatic hydrocarbons. Its reactions and properties provide insights into the mechanisms of aromaticity and stereochemistry.
Biology: In biological research, Benz(a)anthracene-3,4-diol, 3,4-dihydro-11-methyl-, (3R-trans)- is studied for its interactions with biological macromolecules. It serves as a probe to understand the binding and activity of similar compounds in biological systems.
Medicine: This compound is investigated for its potential therapeutic applications. Its derivatives are explored for anti-cancer properties, given the known activity of polycyclic aromatic hydrocarbons in modulating cellular pathways.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials. Its unique structure makes it a valuable intermediate in the production of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of Benz(a)anthracene-3,4-diol, 3,4-dihydro-11-methyl-, (3R-trans)- involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to mutations and other genetic alterations. The compound also interacts with enzymes involved in metabolic pathways, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Benz(a)anthracene: A parent compound with similar aromatic structure but lacking the hydroxyl groups.
7,12-Dimethylbenz(a)anthracene: A derivative with additional methyl groups, known for its carcinogenic properties.
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with a similar structure, widely studied for its environmental and health impacts.
Uniqueness: Benz(a)anthracene-3,4-diol, 3,4-dihydro-11-methyl-, (3R-trans)- is unique due to its specific stereochemistry and the presence of hydroxyl groups. These features influence its reactivity and interactions with biological systems, distinguishing it from other similar compounds.
Properties
CAS No. |
82735-47-5 |
|---|---|
Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
(3R,4R)-11-methyl-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C19H16O2/c1-11-3-2-4-12-9-13-5-6-15-14(17(13)10-16(11)12)7-8-18(20)19(15)21/h2-10,18-21H,1H3/t18-,19-/m1/s1 |
InChI Key |
XWGXIJRBRACEFA-RTBURBONSA-N |
Isomeric SMILES |
CC1=C2C=C3C(=CC2=CC=C1)C=CC4=C3C=C[C@H]([C@@H]4O)O |
Canonical SMILES |
CC1=C2C=C3C(=CC2=CC=C1)C=CC4=C3C=CC(C4O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















